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Compound of Interest

Compound Name: 1H-imidazol-1-ylmethanol

Cat. No.: B1586968 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-imidazol-1-
ylmethanol

Introduction
1H-imidazol-1-ylmethanol (C₄H₆N₂O, CAS: 51505-76-1) is a key heterocyclic compound that

serves as a valuable precursor in the synthesis of N-heterocyclic carbenes (NHCs) and other

pharmacologically relevant molecules.[1][2] The imidazole moiety is a fundamental building

block in numerous biological systems, most notably the amino acid histidine, and its derivatives

are widely explored in drug development for their diverse activities. Accurate structural

elucidation and purity assessment are paramount for any application, making a thorough

understanding of its spectroscopic signature essential.

This technical guide provides a comprehensive analysis of the core spectroscopic data used to

characterize 1H-imidazol-1-ylmethanol. As a Senior Application Scientist, my focus is not

merely on presenting the data, but on explaining the causal relationships between the

molecular structure and the resulting spectral features. Each protocol is designed as a self-

validating system, ensuring that researchers can confidently reproduce and interpret their

findings.

Molecular Structure and Spectroscopic Overview
The structure of 1H-imidazol-1-ylmethanol features a five-membered imidazole ring with a

hydroxymethyl (-CH₂OH) group attached to one of the nitrogen atoms. This substitution breaks
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the symmetry of the parent imidazole ring, resulting in a unique spectroscopic fingerprint for

each proton and carbon atom.

Caption: Molecular structure of 1H-imidazol-1-ylmethanol.

Proton (¹H) Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. It provides information on the number of distinct proton environments,

their electronic surroundings, and their proximity to other protons.

Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 1H-imidazol-1-ylmethanol in ~0.6

mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its ability to

dissolve a wide range of organic compounds and provide a convenient deuterium lock signal

for the spectrometer.

Instrumentation: The analysis is performed on a 400 MHz NMR spectrometer.[1][3]

Acquisition Parameters:

Temperature: Room temperature (298 K).

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Number of Scans: 16-32 scans are typically sufficient for a high signal-to-noise ratio.

Relaxation Delay: A 1-2 second delay between scans ensures proper T1 relaxation.

Data Summary
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.34 Singlet 1H H2 (Im)

7.08 Singlet 1H H5 (Im)

6.93 Singlet 1H H4 (Im)

5.40 Singlet 2H -CH₂OH

Data sourced from IUCr Journals.[1][3]

Spectral Interpretation
The ¹H NMR spectrum of 1H-imidazol-1-ylmethanol is distinct and provides clear evidence for

its structure.

Imidazole Protons (H2, H4, H5): Three signals are observed in the aromatic region at 7.34,

7.08, and 6.93 ppm.[1] The proton at the C2 position (H2), situated between two

electronegative nitrogen atoms, is the most deshielded and thus appears furthest downfield

at 7.34 ppm. The H4 and H5 protons are less deshielded. All three appear as singlets,

confirming the absence of adjacent protons for spin-spin coupling.

Methylene Protons (-CH₂OH): A sharp singlet integrating to two protons is observed at 5.40

ppm.[1] This is characteristic of the methylene protons adjacent to both a nitrogen atom and

a hydroxyl group. Its singlet nature indicates no coupling to the hydroxyl proton, a common

phenomenon due to rapid proton exchange with trace amounts of water in the solvent.

Hydroxyl Proton (-OH): The hydroxyl proton is often not observed as a distinct, sharp peak. It

may appear as a very broad, low-intensity signal or be completely absent due to chemical

exchange, which is consistent with the reported spectrum.[1]
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¹H NMR Data Interpretation Workflow

Acquire Spectrum
(400 MHz, CDCl₃)

Observe Signals

δ 7.34 (s, 1H)

δ 7.08 (s, 1H)

δ 6.93 (s, 1H)

δ 5.40 (s, 2H)

Assign Imidazole Protons
- H2 (most deshielded)

- H4/H5

Assign Methylene Protons
-CH₂ adjacent to N and O

Confirm Structure:
1H-imidazol-1-ylmethanol

Click to download full resolution via product page

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each

unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR

compared to ¹H NMR (20-50 mg in ~0.6 mL of CDCl₃).

Instrumentation: The analysis can be performed on a 50-100 MHz ¹³C NMR spectrometer

(often a dual-probe system with a 200-400 MHz proton frequency).[4]

Acquisition Parameters:

Mode: Proton-decoupled mode is standard to ensure each carbon signal appears as a

sharp singlet.

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary

due to the low natural abundance of the ¹³C isotope (~1.1%).

Relaxation Delay: A 2-5 second delay is used.

Predicted Data and Interpretation
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While specific experimental data is available in spectral databases like Wiley's SpectraBase, a

detailed interpretation based on established principles provides critical insight.[4] Four distinct

signals are expected for the four unique carbon environments.

Predicted Chemical Shift
(δ) ppm

Assignment Rationale

~137 ppm C2

Located between two nitrogen

atoms, C2 is the most electron-

deficient and therefore the

most downfield carbon of the

ring.

~129 ppm C4

A typical chemical shift for an

sp² carbon in an imidazole

ring.

~120 ppm C5
Slightly more shielded than

C4.

~70 ppm -CH₂OH

This sp³ carbon is deshielded

by the adjacent nitrogen and

oxygen atoms, placing it

significantly downfield from a

typical alkane carbon.

The predicted shifts are based on the known values for imidazole and the substituent effects of

the N-hydroxymethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations (stretching,

bending).

Experimental Protocol
Sample Preparation: The modern Attenuated Total Reflectance (ATR) technique is preferred

for its simplicity. A small amount of the solid sample is placed directly onto the ATR crystal.
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Instrumentation: A Bruker Alpha II ATR FT-IR spectrometer or a similar instrument is used.[1]

Acquisition Parameters:

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans are co-added to generate the final spectrum.

Background: A background spectrum of the clean, empty ATR crystal is taken prior to

sample analysis.

Data Summary
Frequency (ν) cm⁻¹ Intensity Assignment

3135 Medium O-H Stretch (Alcohol)

3109 Medium =C-H Stretch (Aromatic)

2811, 2681 Medium -C-H Stretch (Aliphatic CH₂)

1509 Strong C=N Stretch (Imidazole Ring)

1214, 1107 Strong, Medium C-N Stretch

1062 Strong C-O Stretch (Alcohol)

Data sourced from IUCr Journals.[1]

Spectral Interpretation
O-H and C-H Stretching Region (3200-2800 cm⁻¹): A prominent, relatively broad peak

centered around 3135 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol

functional group.[1] The adjacent peaks at 3109 cm⁻¹ and the lower frequency bands (2811,

2681 cm⁻¹) correspond to the sp² C-H stretching of the imidazole ring and the sp³ C-H

stretching of the methylene group, respectively.[1]

Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of structural information. The

strong absorption at 1509 cm⁻¹ is characteristic of the C=N stretching vibration within the
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imidazole ring.[1] The strong band at 1062 cm⁻¹ is definitively assigned to the C-O stretching

of the primary alcohol group.[1] Other bands in this region (e.g., 1214, 1107 cm⁻¹) are due to

C-N stretching and various ring deformation modes.[1]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation

analysis, offers valuable clues about its structure.

Experimental Protocol
Sample Introduction: For a volatile compound like this, Gas Chromatography (GC-MS) is an

ideal method.[4] The sample is injected into a GC, where it is vaporized and separated from

any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically using Electron Ionization (EI) at 70 eV.

Detection: The resulting positively charged ions (the molecular ion and various fragments)

are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation
The molecular formula C₄H₆N₂O corresponds to a molecular weight of 98.10 g/mol .[4]

Molecular Ion (M⁺): The primary peak expected is the molecular ion peak at m/z = 98. This

peak confirms the molecular weight of the compound.

Key Fragmentation: EI is a high-energy technique that causes predictable fragmentation.

The most logical fragmentation pathway involves the loss of the stable hydroxymethyl

radical.

[M - •CH₂OH]⁺: Loss of the hydroxymethyl group (mass = 31 Da) would lead to a

significant fragment ion at m/z = 67. This corresponds to the stable 1H-imidazolyl cation.

Another possible, though often less favored, fragmentation is the loss of a hydroxyl radical

(mass = 17 Da), which would yield a fragment at m/z = 81.
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Mass Spectrometry Fragmentation Pathway

1H-Imidazol-1-ylmethanol
(C₄H₆N₂O)

Molecular Ion [M]⁺˙
m/z = 98

 Electron Ionization (EI) 

Fragment Ion
[M - •CH₂OH]⁺

m/z = 67

 Loss of •CH₂OH radical 

Click to download full resolution via product page

Caption: Predicted key fragmentation pathway in EI-Mass Spectrometry.

Conclusion
The collective application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an

unambiguous and comprehensive characterization of 1H-imidazol-1-ylmethanol. The ¹H NMR

spectrum confirms the proton count and connectivity, IR spectroscopy identifies the key alcohol

and imidazole functional groups, and mass spectrometry verifies the molecular weight and

primary structural subunits. This guide provides the foundational data and interpretive logic

required by researchers and drug development professionals to confidently synthesize, identify,

and utilize this important chemical building block.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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